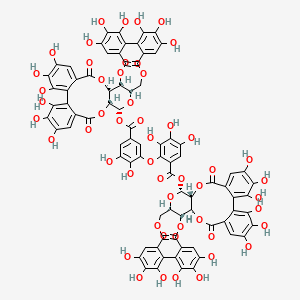

Agrimoniin

Descripción

Propiedades

IUPAC Name |

(7,8,9,12,13,14,28,29,30,33,34,35-dodecahydroxy-4,17,25,38-tetraoxo-3,18,21,24,39-pentaoxaheptacyclo[20.17.0.02,19.05,10.011,16.026,31.032,37]nonatriaconta-5,7,9,11,13,15,26,28,30,32,34,36-dodecaen-20-yl) 2-[5-[(7,8,9,12,13,14,28,29,30,33,34,35-dodecahydroxy-4,17,25,38-tetraoxo-3,18,21,24,39-pentaoxaheptacyclo[20.17.0.02,19.05,10.011,16.026,31.032,37]nonatriaconta-5,7,9,11,13,15,26,28,30,32,34,36-dodecaen-20-yl)oxycarbonyl]-2,3-dihydroxyphenoxy]-3,4,5-trihydroxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C82H54O52/c83-24-1-14(71(112)133-81-69-67(129-76(117)19-7-29(88)50(98)59(107)41(19)43-21(78(119)131-69)9-31(90)52(100)61(43)109)65-35(125-81)12-122-72(113)15-3-25(84)46(94)55(103)37(15)39-17(74(115)127-65)5-27(86)48(96)57(39)105)2-34(45(24)93)124-64-23(11-33(92)54(102)63(64)111)80(121)134-82-70-68(130-77(118)20-8-30(89)51(99)60(108)42(20)44-22(79(120)132-70)10-32(91)53(101)62(44)110)66-36(126-82)13-123-73(114)16-4-26(85)47(95)56(104)38(16)40-18(75(116)128-66)6-28(87)49(97)58(40)106/h1-11,35-36,65-70,81-111H,12-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZAFROBDXRJYTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C3C(C(O2)OC(=O)C4=CC(=C(C(=C4)OC5=C(C(=C(C=C5C(=O)OC6C7C(C8C(O6)COC(=O)C9=CC(=C(C(=C9C2=C(C(=C(C=C2C(=O)O8)O)O)O)O)O)O)OC(=O)C2=CC(=C(C(=C2C2=C(C(=C(C=C2C(=O)O7)O)O)O)O)O)O)O)O)O)O)O)OC(=O)C2=CC(=C(C(=C2C2=C(C(=C(C=C2C(=O)O3)O)O)O)O)O)O)OC(=O)C2=CC(=C(C(=C2C2=C(C(=C(C=C2C(=O)O1)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C82H54O52 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401318375 | |

| Record name | Agrimoniin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401318375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1871.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82203-01-8 | |

| Record name | Agrimoniin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82203-01-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Agrimoniin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082203018 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Agrimoniin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401318375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Source Material and Plant Part Selection

Agrimoniin is predominantly isolated from the aerial parts of plants such as Agrimonia pilosa Ledeb, harvested during flowering or early fruiting phases to maximize yield and quality of the compound. The choice of plant and harvesting time critically influences the content and purity of this compound obtained.

Extraction Procedures

The extraction of this compound generally involves multi-stage solvent extraction techniques designed to separate the compound from other plant constituents such as flavonoids, phenolcarboxylic acids, tannins, and amino acids.

- Initial Extraction: The dried and powdered aerial parts are extracted using aqueous ethanol mixtures (e.g., water–ethanol) to solubilize polyphenols.

- Sequential Solvent Partitioning: The crude extract undergoes partitioning with solvents of varying polarity such as n-butanol, petroleum ether, and water–acetone mixtures to remove resinous and non-polar impurities.

- Removal of Resinous Precipitates: At each stage, resinous precipitates are separated to enhance purity.

- Solvent Treatments: The aqueous–acetone solution is filtered and evaporated, then dissolved in distilled water. It is successively treated with ethyl acetate (three times) and n-butanol to further purify the aqueous phase.

- Evaporation: After solvent treatments, the aqueous phase is evaporated to concentrate the this compound-containing fraction.

Purification Techniques

Purification of this compound from crude extracts is critical to achieve high purity for research or pharmaceutical applications.

- Thin-Layer Chromatography (TLC): Used for qualitative analysis and fraction selection. Cellulose F plates with a solvent system of water and glacial acetic acid (95:5 by volume) are employed. Detection is performed using a 1% ferric chloride solution in ethanol, where this compound gives a characteristic blue color.

- Column Chromatography: Fractions showing the characteristic blue color on TLC are further purified by column chromatography on cellulose (e.g., Filtrack cellulose) with water as the eluent. This step isolates this compound as a single spot on TLC, indicating high purity.

Identification and Quantification

- Nuclear Magnetic Resonance (NMR) Spectroscopy: $$ ^1H $$ NMR is used for structural identification and purity assessment. The spectrum shows characteristic signals for aromatic protons and glucose moieties. Chemical shifts and coupling constants are compared with literature data for confirmation.

- Internal Standard Method: Quantification of this compound content is performed by comparing proton integrals in the NMR spectrum with those of an internal standard (e.g., Fellamurin with 99% purity), following pharmacopeial guidelines.

Summary of Preparation Workflow

| Step | Description | Purpose |

|---|---|---|

| Plant harvesting | Aerial parts during flowering phase | Maximize this compound content |

| Extraction | Water–ethanol extraction | Solubilize polyphenols |

| Solvent partitioning | n-butanol, petroleum ether, water–acetone mixtures | Remove non-polar impurities |

| Resin removal | Separation of resinous precipitates at each stage | Purification |

| Solvent treatment | Ethyl acetate and n-butanol treatment of aqueous phase | Further purification |

| Concentration | Evaporation of aqueous phase | Concentrate this compound fraction |

| TLC analysis | Cellulose F, water–acetic acid solvent, ferric chloride detection | Identify this compound-containing fractions |

| Column chromatography | Cellulose column with water elution | Isolate pure this compound |

| NMR spectroscopy | $$ ^1H $$ NMR for structural confirmation and quantification | Verify purity and quantify content |

Patent-Described Method Highlights

A Russian patent (RU2425689C1) describes a method for producing this compound involving similar extraction and purification steps emphasizing the use of acetone in the extraction solvent system, washing with distilled water, and column chromatography for purification. The patent underscores the pharmaceutical relevance and the need for high-purity this compound in medicinal applications.

Research Findings on Preparation

- The multi-stage extraction and purification approach efficiently isolates this compound with high purity suitable for pharmacological studies.

- The use of aqueous–acetone and aqueous–ethanol mixtures balances extraction efficiency and compound stability.

- Ferric chloride staining in TLC is a reliable method for detecting this compound due to its phenolic structure.

- NMR quantification aligns with pharmacopeial standards ensuring reproducibility and accuracy.

- The purification process removes interfering substances like resinous precipitates and other tannins, which is essential for downstream biological assays.

Análisis De Reacciones Químicas

Acid Hydrolysis and Degradation Pathways

Agrimoniin (C₈₂H₅₄O₅₂, M = 1871.3 g/mol) undergoes hydrolysis in acidic environments, yielding characteristic products :

| Reaction Conditions | Primary Products | Molecular Weight (Da) | Key Structural Features |

|---|---|---|---|

| 0.1 M HCl, 80°C, 1–6 hr | Sanguisorbic acid dilactone | 470 | Lactone formed via ester bond cleavage |

| Dehydrodigallic acid | 338 | Core structure from dehydrodigalloyl group | |

| Galloyl-HHDP-glucose isomers | 936 | Monomeric units with galloyl and HHDP moieties | |

| Agrimonic acid A/B | 1104 | Intermediate with dehydrodigallic linkage |

-

Mechanism : Acidic hydrolysis cleaves ester bonds, releasing ellagic acid (EA) and depolymerizing this compound into smaller tannins. Dehydrodigallic acid is unique to this compound’s degradation, distinguishing it from other ellagitannins like sanguiin H-6 .

Redox Reactions and Chelation

This compound exhibits redox activity and metal-chelating properties:

-

Iron Chelation : Binds Fe²⁺/Fe³⁺ via phenolic hydroxyl groups, inhibiting Fenton reactions .

-

DCPIP Reduction : Reduces the electron acceptor 2,6-dichlorophenolindophenol (DCPIP) in a concentration-dependent manner (Kₐ = 50–100 μM) .

-

ROS Modulation : At 10–100 μM, this compound increases intracellular ROS in cancer cells by suppressing Nrf2-mediated antioxidant pathways (↓HO-1, ↓Nrf2) and disrupting mitochondrial membrane potential .

Enzymatic Interactions

-

Succinate Dehydrogenase (SDH) Activation : Enhances SDH activity by 40–50% at 50–100 μM, accelerating succinate oxidation and mitochondrial respiration .

-

α-Glucosidase Inhibition : IC₅₀ values in the micromolar range, attributed to polyphenolic interactions with the enzyme’s active site .

Metabolic Transformations

Gut microbiota metabolize this compound into bioactive urolithins (e.g., urolithin A and B) via sequential dehydroxylation and lactone ring opening . These metabolites retain anti-inflammatory and pro-apoptotic properties.

Analytical Characterization

Key techniques for studying this compound’s reactions include:

-

NMR Spectroscopy : Confirms structure via aromatic proton signals (e.g., singlet at 7.26 ppm for dehydrodigallic protons) .

-

HPLC-DAD-ESI-MS : Tracks degradation products (e.g., m/z 1567 [M−H]⁻ for this compound without one EA moiety) .

-

Mitochondrial Assays : Measures oxygen consumption and membrane potential changes using isolated rat liver mitochondria .

Stability and Reactivity Considerations

-

pH Sensitivity : Stable in neutral conditions but degrades rapidly in strong acids (pH < 2) .

-

Thermal Degradation : Prolonged heating (>80°C) accelerates hydrolysis, favoring EA release .

This compound’s chemical reactivity—from hydrolysis to redox modulation—underpins its biological activities. Its interactions with enzymes and metals, coupled with pH-dependent stability, highlight its potential as a model compound for studying tannin chemistry and therapeutic applications.

Aplicaciones Científicas De Investigación

Antidiabetic Applications

Agrimoniin has been extensively studied for its potential role in managing diabetes mellitus (DM). Research indicates that this compound exhibits significant antidiabetic effects, particularly through mechanisms involving glucose metabolism and insulin sensitivity.

Key Findings

- Inhibition of α-Glucosidase : this compound has been shown to inhibit α-glucosidase activity, which is crucial for carbohydrate digestion and glucose absorption. In a study, this compound demonstrated an IC50 value of 21.8 μg/mL, outperforming acarbose, a standard drug used for diabetes management .

- Effects on Diabetic Models : In streptozotocin-induced diabetic rat models, administration of this compound resulted in decreased plasma glucose levels and improved glycemic control . The compound also enhanced insulin secretion from pancreatic cells without adversely affecting cell viability .

Table 1: Summary of Antidiabetic Effects of this compound

| Study | Model | Dose | Key Outcomes |

|---|---|---|---|

| Swanston-Flatt et al. (1990) | STZ-induced Diabetic Mice | 2.5 g/L in water | Reduced hyperglycemia; decreased food and water intake |

| Kubínová et al. (2012) | In vitro (BRIN-BD11) | 0.25–10 mg/mL | Stimulated insulin secretion; improved glucose uptake |

| Kuczmannová et al. (2016) | STZ-induced Diabetic Rats | 100 mg/kg | Improved aortic relaxation; reduced HbA1c levels |

Antioxidant Properties

This compound exhibits potent antioxidant activities, which are essential for combating oxidative stress-related diseases.

Table 2: Antioxidant Activities of this compound

| Study | Methodology | Concentration | Findings |

|---|---|---|---|

| Grochowski et al. (2017) | MTT Assay on K562 and HeLa Cells | 10 µM - 100 µM | Induced apoptosis; activated mitochondrial functions |

| PMCID: PMC8603700 | Isolated Rat Liver Mitochondria | 10 µM - 50 µM | Enhanced respiratory rates; chelated iron ions |

Anticancer Applications

The anticancer potential of this compound has been explored in various studies, revealing its ability to induce apoptosis in cancer cells.

Evidence from Research

- Cell Line Studies : this compound has shown cytotoxic effects against K562 leukemia cells and HeLa cervical cancer cells through mitochondrial pathways . The compound's ability to stimulate apoptosis suggests its utility in cancer therapy.

- Chelation Properties : this compound's capacity to chelate metal ions may also contribute to its anticancer effects by reducing oxidative stress within tumor microenvironments .

Table 3: Anticancer Effects of this compound

| Study | Cell Line | Concentration | Results |

|---|---|---|---|

| PMCID: PMC8703553 | K562 Cells | 10 µM - 100 µM | Induced apoptosis; inhibited cell proliferation |

| PMCID: PMC8603700 | HeLa Cells | Varying concentrations | Enhanced mitochondrial respiration; cytotoxic effects observed |

Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory properties, which may be beneficial in treating inflammatory diseases.

Research Insights

- Inflammatory Models : Studies have demonstrated that fractions enriched with this compound significantly reduced inflammatory markers in vitro, suggesting its potential as an anti-inflammatory agent .

Table 4: Anti-inflammatory Effects of this compound

| Study | Model/Methodology | Key Findings |

|---|---|---|

| MDPI Study (2016) | In vitro assays with PE fractions | Reduced inflammatory cytokines; inhibited NF-kB activation |

Mecanismo De Acción

Agrimoniin exerts its effects through multiple mechanisms:

Anticancer Activity: It activates mitochondria-dependent apoptosis by inducing the mitochondrial permeability transition pore, leading to cancer cell death.

Antidiabetic Activity: This compound inhibits α-glucosidase, reducing postprandial hyperglycemia and hyperinsulinemia, thereby improving insulin sensitivity and alleviating stress on β-cells.

Antioxidant Activity: It reduces electron acceptors and chelates iron ions, preventing oxidative damage.

Comparación Con Compuestos Similares

Structural Classification and Key Features

Agrimoniin is classified as a type A tannin with a constant structure. Its α-glucosidic linkage distinguishes it from other ellagitannins like gemin A, which has a β-glucose orientation . The molecule contains four hexahydroxydiphenoyl (HHDP) groups, contributing to its strong electron-donating capacity and metal-chelating properties .

Comparison with Similar Compounds

Ellagitannins

(a) Geraniin

- Structure: Monomeric ellagitannin with a single glucose core.

- Molecular Weight : ~952 Da.

- Source : Geranium thunbergii.

- Bioactivity : Antioxidant, antiviral, and anti-inflammatory effects.

- Comparison : Geraniin lacks the dimeric structure and iron-chelating capacity of this compound, resulting in weaker mitochondrial-targeted anticancer effects .

(b) Pedunculagin

- Structure: Monomeric precursor of this compound.

- Molecular Weight : ~784 Da.

- Source : Quercus species.

- Bioactivity : Moderate α-glucosidase inhibition (IC₅₀ ~50 µg/mL).

- Comparison : this compound (IC₅₀ = 21.8 µg/mL) exhibits 2.3-fold stronger α-glucosidase inhibition, likely due to its higher molecular complexity .

(c) Sanguiin H-6

- Structure : Dimeric ellagitannin with a β-glucose core.

- Molecular Weight : ~1870 Da.

- Source : Rubus idaeus (raspberries).

- Bioactivity : Antioxidant and anti-inflammatory effects.

- Comparison : Sanguiin H-6 has a lower affinity for bovine serum albumin (BSA) (binding constant K = 1.7 × 10⁴ M⁻¹) compared to this compound (K = 1.1 × 10⁴ M⁻¹), suggesting differences in protein interaction mechanisms .

Proanthocyanidins

Procyanidin B3

- Structure : Dimeric flavan-3-ol.

- Molecular Weight : ~578 Da.

- Source : Grapes, cocoa.

- Bioactivity : Cardiovascular protection via antioxidant pathways.

- Comparison : Unlike this compound, procyanidin B3 lacks mitochondrial-targeted apoptosis induction and iron-chelating properties .

Flavonoids

(a) Epigallocatechin Gallate (EGCG)

- Structure : Catechin derivative with galloyl moiety.

- Molecular Weight : ~458 Da.

- Source : Green tea.

- Bioactivity : Anti-inflammatory and antioxidant effects.

(b) Quercetin

- Structure: Flavonol with hydroxyl groups at C-3, C-5, and C-6.

- Molecular Weight : ~302 Da.

- Source : Onions, apples.

- Bioactivity : Antioxidant and xanthine oxidase inhibition.

- Comparison : Quercetin (IC₅₀ = ~9.5 µM for aldose reductase) is less effective than this compound (IC₅₀ = 1.6 µM) in mitigating diabetic complications .

Research Findings and Bioactivity Data

Table 1: Key Bioactivity Comparisons

Table 2: Structural and Functional Differences

Actividad Biológica

Agrimoniin is a hydrolyzable tannin predominantly found in various plant species, particularly in the Agrimonia genus and Comarum palustre. This compound has garnered attention due to its diverse biological activities, including antioxidant, anti-inflammatory, anticancer, and antidiabetic effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings and case studies.

Chemical Structure and Properties

This compound is characterized by its high molecular weight (approximately 1862 Da) and numerous hydroxyl groups, which contribute to its potent biological activities. The presence of these functional groups enables this compound to act as a strong radical scavenger and enhances its interaction with cell membranes, which is believed to play a significant role in its anti-inflammatory properties .

Antioxidant Activity

This compound exhibits significant antioxidant properties, which are crucial for combating oxidative stress. Studies have shown that it can effectively scavenge free radicals, thereby protecting cells from oxidative damage. The antioxidant capacity of this compound has been linked to its structure, particularly the number of hydroxyl groups that facilitate electron donation .

Anti-Inflammatory Effects

Research indicates that this compound possesses notable anti-inflammatory effects. In a study involving fractions enriched with this compound from Potentilla erecta, it was demonstrated that these fractions could significantly inhibit inflammation in various models, including ear edema in mice. The mechanism is thought to involve the inhibition of oxidative stress-induced histamine release and other inflammatory mediators .

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. It has been shown to induce apoptosis in cancer cell lines such as K562 (chronic myeloid leukemia) and HeLa (cervical cancer) through mitochondrial pathways. This compound activates the mitochondrial permeability transition pore (MPTP), leading to mitochondrial dysfunction and subsequent apoptosis .

Table 1: Summary of Anticancer Activity of this compound

| Cell Line | Concentration (µM) | Effect Observed |

|---|---|---|

| K562 | 10-100 | Induction of apoptosis via MPTP activation |

| HeLa | 10-100 | Cytotoxicity confirmed via MTT assay |

Antidiabetic Activity

This compound has also demonstrated hypoglycemic effects. In experiments with streptozotocin-induced diabetic rats, this compound exhibited significant antidiabetic activity by inhibiting α-glucosidase, an enzyme involved in carbohydrate digestion. This inhibition leads to improved glycemic control, suggesting potential therapeutic applications for managing diabetes .

Table 2: Antidiabetic Effects of this compound

| Treatment | Dose (mg/kg) | Effect on Blood Glucose Levels |

|---|---|---|

| This compound | 100 | Significant decrease |

| C. palustre extract | 400 | Improved glycemic control |

Study on Mitochondrial Function

A pivotal study focused on the effects of this compound on isolated rat liver mitochondria revealed that low concentrations (10 µM) could induce swelling and activate MPTP opening through calcium ion influx. This finding highlights this compound's role in mitochondrial modulation as a mechanism for its anticancer effects .

Clinical Implications

The diverse biological activities of this compound suggest potential applications in pharmacology and nutraceuticals. Its antioxidant and anti-inflammatory properties make it a candidate for developing supplements aimed at reducing chronic inflammation and oxidative stress-related diseases.

Q & A

Q. What ethical guidelines apply to this compound research involving animal or human cell lines?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.